Derived Surfactants Exhibit 2–3 Orders of Magnitude Lower CMC than Saturated Analogs or Commercial SLS
Sodium N-oleoyl amino acid surfactants synthesized directly from oleyl chloride achieve critical micelle concentrations (CMC) of 0.7–4.8 μmol/L, which are markedly lower than both sodium lauryl sulfate (SLS), a widely used commercial anionic surfactant (CMC ≈ 8.2 mmol/L at 25°C), and saturated C18 fatty acid derivatives, which exhibit CMC values in the range of 0.1–1.0 mmol/L [1]. This 2–3 order-of-magnitude reduction in CMC demonstrates that the cis-unsaturation in the oleyl chain dramatically enhances micelle formation efficiency [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 0.7–4.8 μmol/L (for sodium N-oleoyl amino acids derived from oleyl chloride) |
| Comparator Or Baseline | Sodium lauryl sulfate (SLS) CMC ≈ 8.2 mmol/L; Saturated C18 fatty acid derivatives CMC ≈ 0.1–1.0 mmol/L |
| Quantified Difference | Oleyl-derived surfactants show a 2–3 order of magnitude lower CMC than commercial SLS and are at least 20-fold lower than typical saturated C18 analogs. |
| Conditions | Aqueous solution at 25°C; surfactants synthesized via Schotten-Baumann reaction of oleoyl chloride with amino acid sodium salts. |
Why This Matters
Lower CMC translates to greater surface activity per unit mass, reducing the quantity of surfactant required to achieve effective wetting, emulsification, or detergency, thereby lowering formulation costs and environmental footprint.
- [1] Sreenu, M., Nayak, R. R., Prasad, R. B. N., & Sreedhar, B. (2014). Synthesis, surface and micellar properties of sodium N-oleoyl amino acids. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 449, 74–81. View Source
